N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide
Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a benzamide core fused to a dihydrothieno-pyrazol scaffold. Key structural elements include:
- 4-(dimethylsulfamoyl)benzamide moiety: Introduces polarity and hydrogen-bonding capacity, which may influence solubility and target binding.
- Dihydrothieno[3,4-c]pyrazol core: A bicyclic system that confers rigidity and electronic diversity, common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-18(2,3)22-16(14-10-26-11-15(14)20-22)19-17(23)12-6-8-13(9-7-12)27(24,25)21(4)5/h6-9H,10-11H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCNPONAMLPYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the intermediate with dimethylsulfamoyl chloride in the presence of a base to form the desired sulfonamide.
Coupling with Benzamide: The final step involves the coupling of the intermediate with benzamide derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds from the evidence:
Key Findings :
Electronic Effects :
- The 4-(dimethylsulfamoyl) group in the target compound provides stronger electron-withdrawing and hydrogen-bonding capabilities compared to 10d-8 (nitro group) and 4-bromo analogs. This may enhance interactions with polar enzyme active sites .
- Methoxy groups (e.g., in ) donate electron density, improving aromatic stacking but reducing solubility .
Bromine substitution () increases molecular weight and lipophilicity, which may hinder blood-brain barrier penetration compared to the target compound .
Biological Implications: The dihydrothieno-pyrazol core in the target compound and analogs (e.g., ) is associated with kinase inhibition or anti-inflammatory activity. However, the dimethylsulfamoyl group may confer selectivity for sulfotransferases or proteases . Compounds with nitro groups (e.g., 10d-8) often exhibit higher cytotoxicity due to metabolic activation to reactive intermediates, whereas the target compound’s sulfamoyl group is metabolically stable .
Biological Activity
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a benzamide group. Its molecular formula is C₁₃H₁₈N₄O₂S, with a molecular weight of approximately 306.37 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 306.37 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Density | Predicted: 1.50 g/cm³ |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Effects : Preliminary studies have shown that this compound demonstrates potent antifungal activity against various strains, including Candida albicans and Aspergillus niger .
- Antioxidant Properties : The compound has been evaluated for its ability to inhibit lipid peroxidation, a key factor in oxidative stress-related diseases. In vitro assays suggest it may outperform conventional antioxidants like vitamin E .
- Anticancer Potential : In cell line studies, the compound exhibited cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors, modulating signaling pathways that lead to desired therapeutic effects.
Case Studies
- Antifungal Activity Study : A study conducted by J. Li et al. (2015) demonstrated the efficacy of the compound against fungal strains in vitro. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents .
- Antioxidant Efficacy : In research published in 2003, the compound was tested against lipid peroxidation in linoleic acid models. Results showed a marked reduction in oxidative stress markers compared to controls .
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7). The findings revealed an IC50 value suggesting potent anticancer properties that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
